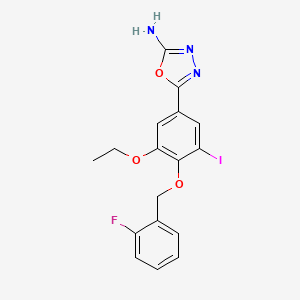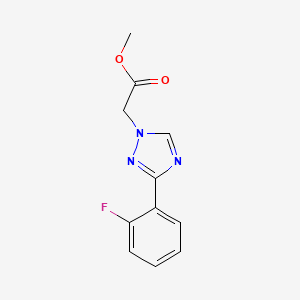
1-Isobutyl-5-(pyridin-2-ylmethoxy)-1H-pyrazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Isobutyl-5-(pyridin-2-ylmethoxy)-1H-pyrazole-4-carboxylic acid is a synthetic organic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an isobutyl group, a pyridin-2-ylmethoxy group, and a carboxylic acid group. The compound’s distinct chemical structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
The synthesis of 1-Isobutyl-5-(pyridin-2-ylmethoxy)-1H-pyrazole-4-carboxylic acid involves several steps, starting with the preparation of the pyrazole ring. The synthetic route typically includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is formed through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Substitution Reactions: The isobutyl group and the pyridin-2-ylmethoxy group are introduced through substitution reactions. These reactions often involve the use of alkyl halides or other suitable reagents.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, which may involve the use of carbon dioxide or other carboxylating agents.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
化学反应分析
1-Isobutyl-5-(pyridin-2-ylmethoxy)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation reactions may lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions may result in the formation of alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups. Common reagents for substitution reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-Isobutyl-5-(pyridin-2-ylmethoxy)-1H-pyrazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various derivatives and analogs.
Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of new materials and chemical processes. It may be employed as a catalyst or a reagent in various industrial applications.
作用机制
The mechanism of action of 1-Isobutyl-5-(pyridin-2-ylmethoxy)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Enzyme Inhibition: The compound may inhibit the activity of specific enzymes, leading to the modulation of biochemical pathways.
Receptor Binding: The compound may bind to specific receptors, triggering a cascade of cellular responses.
Signal Transduction: The compound may interfere with signal transduction pathways, affecting cellular processes such as proliferation, differentiation, and apoptosis.
相似化合物的比较
1-Isobutyl-5-(pyridin-2-ylmethoxy)-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-Isobutyl-5-methyl-1H-pyrazole-4-carboxylic acid: This compound has a similar structure but lacks the pyridin-2-ylmethoxy group. It may exhibit different chemical and biological properties.
1-Isobutyl-5-(pyridin-2-ylmethoxy)-1H-pyrazole-3-carboxylic acid: This compound has a carboxylic acid group at the 3-position instead of the 4-position. The positional isomerism may lead to differences in reactivity and biological activity.
1-Isobutyl-5-(pyridin-2-ylmethoxy)-1H-pyrazole-4-carboxamide: This compound has a carboxamide group instead of a carboxylic acid group. The presence of the amide group may influence the compound’s solubility and stability.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyridin-2-ylmethoxy group, which may confer distinct chemical and biological properties.
属性
分子式 |
C14H17N3O3 |
|---|---|
分子量 |
275.30 g/mol |
IUPAC 名称 |
1-(2-methylpropyl)-5-(pyridin-2-ylmethoxy)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C14H17N3O3/c1-10(2)8-17-13(12(7-16-17)14(18)19)20-9-11-5-3-4-6-15-11/h3-7,10H,8-9H2,1-2H3,(H,18,19) |
InChI 键 |
JFAQCGSDWURORB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN1C(=C(C=N1)C(=O)O)OCC2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(2-Methoxyethyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide](/img/structure/B11789660.png)

![8-Chloro-2-phenylimidazo[1,2-A]pyrazine](/img/structure/B11789675.png)

![2-(Difluoromethoxy)-4-methylbenzo[d]oxazole](/img/structure/B11789684.png)

![Methyl 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11789692.png)



![6-Bromo-2-(4-propoxyphenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11789713.png)

